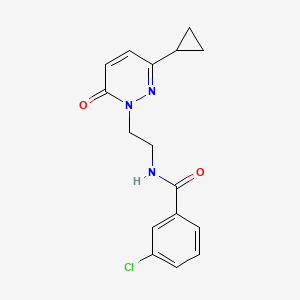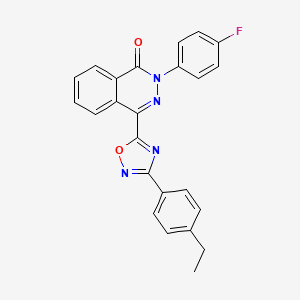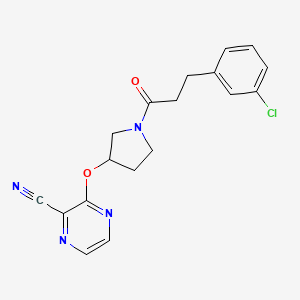![molecular formula C22H21FN2OS B2533434 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2034486-86-5](/img/structure/B2533434.png)
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C22H21FN2OS and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
A study by Prasad et al. (2018) discusses the synthesis and structural exploration of a related compound, highlighting its antiproliferative activity and structure. This research demonstrates the importance of structural analysis in understanding the potential biological activities of such compounds (Prasad et al., 2018).
Design and Synthesis for Medical Applications
Malik and Khan (2014) focus on the design and synthesis of derivatives for medical applications. Their research underscores the potential of such compounds in creating effective medical treatments, especially in the field of neurology (Malik & Khan, 2014).
One-Pot Synthesis Techniques
Belyaeva et al. (2018) detail a one-pot synthesis technique, which is crucial for efficient production of complex organic compounds like (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone. Such methodologies are key to simplifying and streamlining the synthesis process (Belyaeva et al., 2018).
Novel Derivatives and Antimicrobial Activity
Research by Desai et al. (2016) highlights the synthesis of novel derivatives containing moieties similar to the compound , examining their antibacterial and antifungal activities. This demonstrates the broad spectrum of potential applications of such compounds in fighting various microbial infections (Desai et al., 2016).
Photophysical Study and Luminescence
Shakirova et al. (2018) explore the photophysical properties and luminescence of related Ir(III) complexes. This study is relevant to the application of such compounds in materials science, particularly in the development of new luminescent materials (Shakirova et al., 2018).
Development of Specific Inhibitors
Peifer et al. (2007) discuss the development of specific inhibitors using related compounds, focusing on MAPK inhibition. Such research indicates the therapeutic potential of these compounds in treating various diseases (Peifer et al., 2007).
Synthesis of Biologically Active Compounds
Wang et al. (2016) describe the synthesis of significant intermediates for creating biologically active compounds. This highlights the role of such compounds in developing new pharmaceuticals (Wang et al., 2016).
Formulation Development for Clinical Studies
Burton et al. (2012) delve into formulation development for clinical studies, emphasizing the importance of creating stable and effective formulations for therapeutic use (Burton et al., 2012).
Antitumor Activity
Tang and Fu (2018) investigate the antitumor activity of related compounds, which is vital for the development of new cancer therapies (Tang & Fu, 2018).
Antioxidant Studies
Al-azawi (2016) focuses on the antioxidant properties of quinazolin derivatives, underscoring their potential in combating oxidative stress-related diseases (Al-azawi, 2016).
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(5-fluoro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-18-5-6-20-17(11-18)12-21(27-20)22(26)25-10-8-19(14-25)24-9-7-15-3-1-2-4-16(15)13-24/h1-6,11-12,19H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVWMSRGKDROQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2533351.png)
![4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2533354.png)

![9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2533361.png)

![2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2533364.png)
![2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B2533365.png)

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2533369.png)
![4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B2533371.png)
![3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2533373.png)

